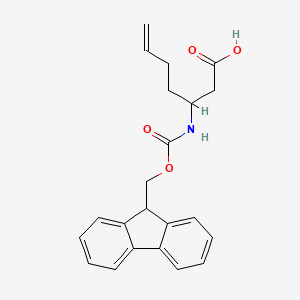
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-amino-hept-6-enoic acid The Fmoc group is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis
作用机制
Target of Action
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a type of Fmoc-protected amino acid . The primary targets of this compound are typically amino groups in various biological materials or organic compounds . The Fmoc group serves as a protective group for these amino groups during peptide synthesis .
Mode of Action
The Fmoc group in this compound interacts with its targets (amino groups) by forming a protective layer around them . This protection allows the amino groups to undergo various chemical reactions without being affected by the surrounding environment . The Fmoc group is stable under certain conditions and can be removed when no longer needed .
Biochemical Pathways
It’s known that fmoc-protected amino acids play a crucial role in peptide synthesis . They can influence the formation of peptide bonds, which are essential for the creation of proteins. These proteins then participate in various biochemical pathways, affecting numerous biological processes.
Pharmacokinetics
As a biochemical reagent, it’s primarily used in research settings rather than in a physiological context .
Result of Action
The primary result of the action of this compound is the successful protection of amino groups during peptide synthesis . This protection enables the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fmoc group can be affected by the pH and temperature of the environment . Moreover, the compound’s efficacy in protecting amino groups can also be influenced by the presence of other chemicals in the environment .
生化分析
Biochemical Properties
The role of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid in biochemical reactions is primarily as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is orthogonal to other carbamate groups, meaning it can be removed without affecting other protecting groups .
Cellular Effects
The Fmoc group is known to be rapidly removed by base , which could potentially influence cell function by altering the availability of free amines.
Molecular Mechanism
The mechanism of action of this compound involves the protection of amines during synthesis . The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl . The Fmoc group can then be removed with bases such as secondary amines like piperidine .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the Fmoc group. The Fmoc group is known to be stable under a variety of conditions , suggesting that this compound would also exhibit stability over time.
Metabolic Pathways
The Fmoc group is known to be removed by base , suggesting that this compound could potentially be metabolized through similar mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected amino acid . This reaction can also be performed in an organic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can streamline the process, allowing for efficient production of the compound .
化学反应分析
Types of Reactions
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with Pd/C or Ni as a catalyst.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of saturated amino acids.
Substitution: Formation of substituted amino acids with different functional groups.
科学研究应用
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
相似化合物的比较
Similar Compounds
N-Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-N-methyl-α-amino acids: These compounds feature an additional methyl group on the nitrogen, providing different steric and electronic properties.
Uniqueness
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is unique due to the presence of the hept-6-enoic acid moiety, which introduces a double bond into the structure. This feature allows for additional chemical modifications and provides a handle for further functionalization, making it a versatile building block in synthetic chemistry .
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,15,20H,1,3,8,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFEJDIBMKKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)
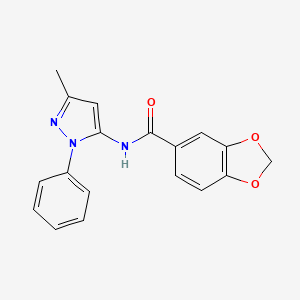
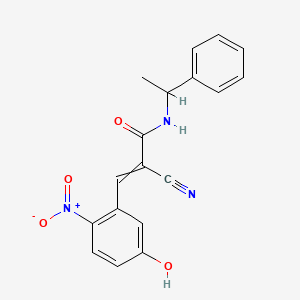
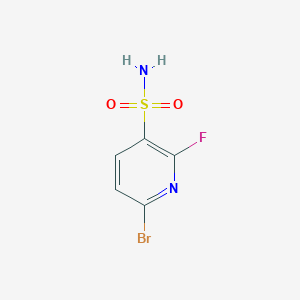
![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2752765.png)
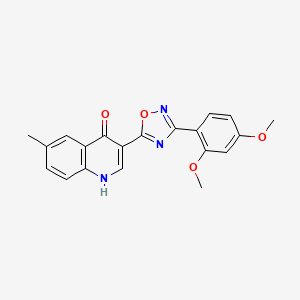
![N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2752767.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)
![4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine](/img/structure/B2752772.png)
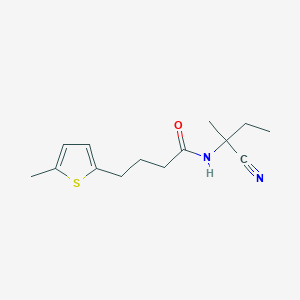
![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)
